
4-Chloro-3-ethylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-ethylphenyl chloroformate is an organic compound with the molecular formula C9H8Cl2O2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is typically used as a reagent in organic synthesis due to its reactive chloroformate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-ethylphenyl chloroformate can be synthesized through the reaction of 4-chloro-3-ethylphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows: [ \text{4-Chloro-3-ethylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phosgene to a solution of 4-chloro-3-ethylphenol in an inert solvent, such as toluene, under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reacts with carboxylic acids.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base to form carbamates.
Alcohols: Reacts with alcohols under basic conditions to form carbonate esters.
Carboxylic Acids: Reacts with carboxylic acids in the presence of a base to form mixed anhydrides.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
4-Chloro-3-ethylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent for introducing the chloroformate group into organic molecules.
Pharmaceuticals: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethylphenyl chloroformate involves the nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: Similar reactivity but with a methyl group instead of the 4-chloro-3-ethylphenyl group.
Ethyl Chloroformate: Similar reactivity but with an ethyl group.
Phenyl Chloroformate: Similar reactivity but with a phenyl group.
Uniqueness
4-Chloro-3-ethylphenyl chloroformate is unique due to the presence of both a chloro and an ethyl group on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(4-chloro-3-ethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-6-5-7(13-9(11)12)3-4-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
IYXQGCQKSNCFKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


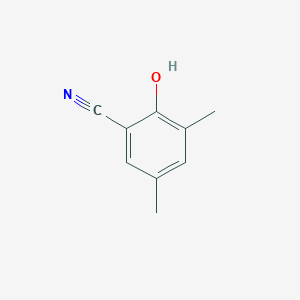

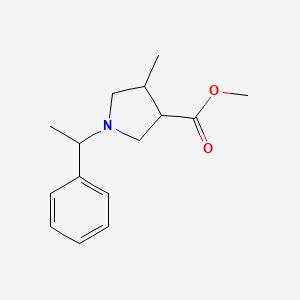
![2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13289608.png)
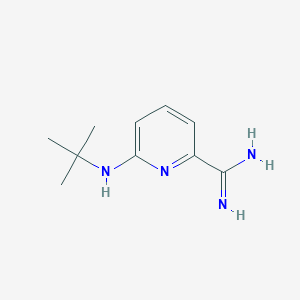
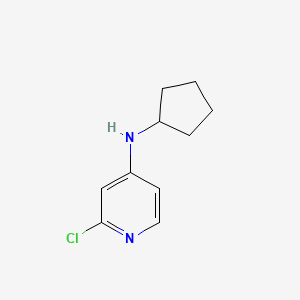

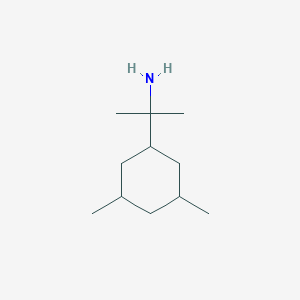
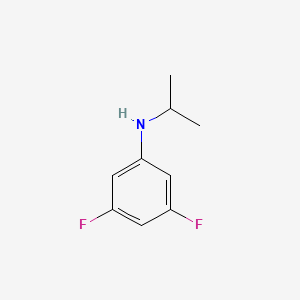
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine](/img/structure/B13289642.png)
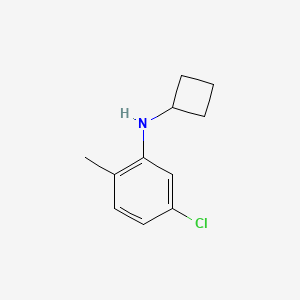
![2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine](/img/structure/B13289653.png)
![4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13289666.png)
![Spiro[5.5]undecane-1-carboxylic acid](/img/structure/B13289676.png)
